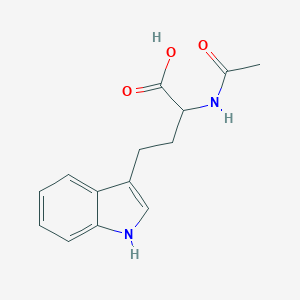

N-Acetyl-D,L-homotryptophan

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-acetamido-4-(1H-indol-3-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-9(17)16-13(14(18)19)7-6-10-8-15-12-5-3-2-4-11(10)12/h2-5,8,13,15H,6-7H2,1H3,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZVGIHUGMJIKMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCC1=CNC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370639 | |

| Record name | N-Acetyl-D,L-homotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205813-00-9 | |

| Record name | N-Acetyl-D,L-homotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Acetyl-D,L-homotryptophan

Abstract

This technical guide provides a comprehensive overview of a robust and well-established pathway for the synthesis of N-Acetyl-D,L-homotryptophan, a key derivative of the non-proteinogenic amino acid homotryptophan. This document is intended for researchers, scientists, and professionals in the fields of drug development, medicinal chemistry, and peptide synthesis. The guide delves into the strategic considerations behind the chosen synthetic route, detailed experimental protocols, and the underlying chemical principles. The synthesis is presented as a two-part process: the initial construction of the D,L-homotryptophan backbone via an acetamidomalonate ester synthesis, followed by the N-acetylation to yield the final product. This guide emphasizes experimental causality, self-validating protocols, and is grounded in authoritative scientific literature.

Introduction and Strategic Overview

This compound is a valuable molecule in biochemical research and pharmaceutical development. As a derivative of homotryptophan, which possesses an additional methylene group in its side chain compared to tryptophan, it serves as a unique building block for peptides and as a probe in metabolic studies. The N-acetyl group can enhance stability, modify solubility, and influence biological activity.

The synthetic strategy detailed herein is a classical and reliable approach that offers high yields and scalability. It is conceptually divided into two main stages:

-

Part A: Synthesis of the D,L-homotryptophan precursor. This is achieved through the acetamidomalonate ester synthesis, a versatile method for preparing a wide range of α-amino acids.[1] This method involves the alkylation of diethyl acetamidomalonate, followed by acidic hydrolysis and decarboxylation to yield the desired amino acid.

-

Part B: N-acetylation of D,L-homotryptophan. This is a straightforward acylation reaction using acetic anhydride to introduce the acetyl group onto the α-amino functionality of the homotryptophan precursor.[2][3]

This bifurcated approach allows for the isolation and purification of the intermediate D,L-homotryptophan, ensuring the purity of the final N-acetylated product.

Synthesis Pathway and Mechanistic Insights

The overall synthetic pathway is depicted below. The core principle is the creation of the carbon skeleton of homotryptophan by attaching an indole-containing side chain to a protected amino-malonate, followed by conversion to the amino acid and subsequent acetylation.

Diagram: Overall Synthesis Pathway

Caption: Overall two-stage synthesis of this compound.

Part A: Synthesis of D,L-Homotryptophan

The acetamidomalonate ester synthesis is a cornerstone of amino acid preparation due to its reliability and the stability of the intermediates.[1]

-

Enolate Formation: Diethyl acetamidomalonate possesses an acidic α-hydrogen due to the electron-withdrawing effects of the two adjacent ester carbonyl groups. Treatment with a strong, non-nucleophilic base, such as sodium ethoxide, quantitatively generates a resonance-stabilized enolate. The choice of ethoxide as the base is critical to prevent transesterification of the ethyl esters.

-

Alkylation: The generated enolate is a potent nucleophile that readily undergoes an S_N2 reaction with a suitable electrophile to introduce the desired side chain. For homotryptophan, an electrophile that introduces a 2-(indol-3-yl)ethyl group is required. A common precursor for this is 3-(2-bromoethyl)indole, which can be prepared from indole-3-ethanol.

-

Hydrolysis and Decarboxylation: The alkylated intermediate is then subjected to strong acidic hydrolysis (e.g., refluxing with concentrated HCl).[2] This single step accomplishes three transformations:

-

Hydrolysis of the two ethyl ester groups to carboxylic acids.

-

Hydrolysis of the acetamido group to a primary amine (ammonium salt under acidic conditions).

-

The resulting intermediate, a substituted malonic acid with a geminal carboxylic acid and amino group, is unstable to heat and readily undergoes decarboxylation to yield the α-amino acid, D,L-homotryptophan.

-

Part B: N-Acetylation of D,L-Homotryptophan

The N-acetylation of the α-amino group of D,L-homotryptophan is a standard acylation reaction.

Mechanism of N-Acetylation: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amino group attacks one of the carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate. The subsequent collapse of this intermediate expels the acetate ion, a good leaving group, resulting in the formation of the N-acetylated product and acetic acid.

Diagram: N-Acetylation Mechanism

Caption: Mechanism of N-acetylation of an amino acid with acetic anhydride.

Experimental Protocols

The following protocols are presented as a cohesive workflow. All operations involving organic solvents should be conducted in a well-ventilated fume hood.

Part A: Synthesis of D,L-Homotryptophan

Materials:

-

Diethyl acetamidomalonate

-

Sodium metal

-

Absolute ethanol

-

3-(2-Bromoethyl)indole

-

Concentrated Hydrochloric Acid

-

Diethyl ether

Protocol:

-

Preparation of Sodium Ethoxide: In a three-necked flask equipped with a reflux condenser and a dropping funnel, add absolute ethanol. Carefully add sodium metal in small portions with stirring until dissolved to generate a solution of sodium ethoxide.

-

Enolate Formation: To the sodium ethoxide solution, add diethyl acetamidomalonate dropwise with stirring.

-

Alkylation: Add a solution of 3-(2-bromoethyl)indole in absolute ethanol dropwise to the reaction mixture. Reflux the mixture for 4-6 hours.

-

Work-up and Isolation of Intermediate: After cooling, pour the reaction mixture into water and extract with diethyl ether. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude alkylated malonate intermediate.

-

Hydrolysis and Decarboxylation: To the crude intermediate, add concentrated hydrochloric acid. Reflux the mixture for 6-8 hours.

-

Isolation of D,L-Homotryptophan: Cool the reaction mixture in an ice bath. The D,L-homotryptophan hydrochloride will precipitate. Filter the solid, wash with cold water, and dry under vacuum.

Part B: Synthesis of this compound

This protocol is adapted from a general procedure for the acetylation of amino acids.[3]

Materials:

-

D,L-Homotryptophan hydrochloride

-

Acetic anhydride

-

Water

-

Sodium Hydroxide (for pH adjustment, if necessary)

Protocol:

-

Dissolution: In an Erlenmeyer flask, dissolve D,L-homotryptophan in water.

-

Acetylation: While vigorously stirring the solution, add acetic anhydride in one portion. The solution may become warm.

-

Crystallization: Continue stirring for 20-30 minutes. The N-acetylated product may begin to crystallize. Cool the flask in an ice bath to ensure complete crystallization.

-

Isolation and Purification: Collect the crystalline product by vacuum filtration on a Büchner funnel. Wash the crystals with ice-cold water. The product can be further purified by recrystallization from hot water.

-

Drying: Dry the purified this compound in a vacuum oven at 60-70°C.

Diagram: Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Data Summary and Characterization

The successful synthesis of this compound should be confirmed by appropriate analytical techniques.

| Parameter | D,L-Homotryptophan | This compound |

| Molecular Formula | C₁₂H₁₄N₂O₂ | C₁₄H₁₆N₂O₃ |

| Molecular Weight | 218.25 g/mol | 260.29 g/mol |

| Typical Yield (Part A) | 60-70% | - |

| Typical Yield (Part B) | - | 85-95% |

| Appearance | White to off-white solid | White crystalline solid |

| Solubility | Sparingly soluble in cold water | More soluble in hot water |

Characterization Techniques:

-

Thin Layer Chromatography (TLC): To monitor reaction progress.

-

Melting Point: To assess the purity of the product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure. The appearance of a singlet around 2.0 ppm in the ¹H NMR spectrum is characteristic of the acetyl methyl group.

-

Infrared (IR) Spectroscopy: To identify functional groups. Look for the appearance of an amide C=O stretch (around 1650 cm⁻¹) and N-H stretch (around 3300 cm⁻¹).

-

Mass Spectrometry (MS): To confirm the molecular weight of the final product.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through in-process checks and final product characterization.

-

Reaction Monitoring: The progress of the alkylation and hydrolysis steps can be monitored by TLC to ensure the consumption of starting materials before proceeding to the next step.

-

pH Control: During the work-up of the hydrolysis and the final isolation of the acetylated product, pH adjustments are critical for precipitation.

-

Purity Assessment: The melting point of the final product should be sharp and consistent with literature values. Any significant deviation suggests the presence of impurities.

-

Spectroscopic Confirmation: The structural identity of the final compound must be unequivocally confirmed by NMR and MS, which provides a definitive validation of the synthetic outcome.

Conclusion

This guide has outlined a reliable and well-documented synthetic pathway for the preparation of this compound. By breaking down the synthesis into the formation of the homotryptophan precursor followed by N-acetylation, this approach offers a high degree of control and yields a pure final product. The detailed protocols and mechanistic discussions provided herein are intended to equip researchers with the necessary knowledge to successfully synthesize this valuable compound for their research and development endeavors.

References

-

CDN. (n.d.). N-Terminus Acetylation Protocol. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing N-acetyl-DL-tryptophan by cascade reaction.

- Google Patents. (n.d.). Production of n-acetyl-dl-tryptophan.

-

Pearson. (n.d.). Synthesis of Amino Acids: Acetamidomalonic Ester Synthesis Explained. Retrieved from [Link]

-

ResearchGate. (n.d.). Acetylation of amines with acetic anhydride. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch27: Synthesis of amino acids. Retrieved from [Link]

-

Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]

-

YouTube. (2024, February 22). Acylation of an amine using acetic anhydride. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Acetylglycine. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of N-Acetyl-D,L-homotryptophan

Abstract

N-Acetyl-D,L-homotryptophan is a derivative of the non-proteinogenic amino acid homotryptophan, distinguished by an additional methylene group in its side chain compared to its well-studied analog, N-Acetyl-D,L-tryptophan. Understanding the physicochemical properties of such molecules is paramount for their application in drug development, formulation science, and biochemical research. These properties govern critical parameters including solubility, stability, bioavailability, and analytical characterizability. This guide provides a comprehensive analysis of the known and predicted physicochemical characteristics of this compound. Due to the limited availability of direct experimental data for this specific compound, this document establishes a scientifically grounded framework by drawing comparisons with N-Acetyl-D,L-tryptophan. We will delve into molecular structure, core physical properties, advanced analytical characterization techniques, and the biological significance of N-acetylation, offering both foundational knowledge and actionable experimental protocols for researchers in the field.

Molecular Structure and Identification

The fundamental difference between this compound and its tryptophan analog is the length of the alkyl chain connecting the α-carbon to the indole ring. This seemingly minor structural modification can influence properties such as lipophilicity and conformational flexibility.

Caption: Comparative structures highlighting the additional methylene group.

The key identifiers for this compound and its tryptophan analog are summarized below.

| Property | This compound | N-Acetyl-D,L-tryptophan |

| CAS Number | 205813-00-9[1] | 87-32-1[2][3][4] |

| Molecular Formula | C₁₄H₁₆N₂O₃[1] | C₁₃H₁₄N₂O₃[2][5] |

| Molecular Weight | 260.29 g/mol | 246.26 g/mol [4][5] |

| IUPAC Name | 2-acetamido-4-(1H-indol-3-yl)butanoic acid[1][] | 2-acetamido-3-(1H-indol-3-yl)propanoic acid[7][8] |

| Appearance | Off-White Solid[] | White to off-white powder[2][5] |

Core Physicochemical Properties

The accurate determination of physicochemical properties is a cornerstone of drug development, influencing everything from formulation to pharmacokinetics.

| Property | This compound | N-Acetyl-D,L-tryptophan | Rationale / Insight |

| Melting Point | Data not available | ~204-206 °C (with decomposition)[2][5][9] | The melting point is influenced by crystal lattice energy and intermolecular forces. While prediction is difficult, significant deviation from the tryptophan analog is not expected. |

| Solubility Profile | Predicted to be similar to the tryptophan analog | Slightly soluble in water; very soluble in ethanol (96%); soluble in dilute alkali solutions.[9][10][11] Soluble in DMF (20 mg/ml) and DMSO (15 mg/ml).[12] | The additional methylene group slightly increases lipophilicity, which may marginally decrease aqueous solubility. Solubility in dilute alkali is due to the deprotonation of the carboxylic acid to form a more soluble carboxylate salt. |

| pKa (Predicted) | ~3.7-4.2 (Carboxylic Acid) | ~3.65-4.12 (Carboxylic Acid)[13][14] | The primary acidic proton is on the carboxyl group. The electron-withdrawing effect of the adjacent N-acetyl group stabilizes the carboxylate anion, resulting in a pKa typical for α-amino acid derivatives. The extra methylene group in the homotryptophan derivative should have a negligible effect on the carboxyl pKa. |

Spectroscopic and Chromatographic Characterization

A multi-faceted analytical approach is essential for the unambiguous identification and quantification of this compound.

Ultraviolet (UV) Spectroscopy

The indole moiety common to both molecules contains a powerful chromophore. This allows for sensitive detection using UV spectroscopy.

-

Expected λmax: The UV absorption spectrum of this compound is expected to be nearly identical to that of N-Acetyl-D,L-tryptophan.

-

Reference Data (N-Acetyl-D,L-tryptophan): Reported absorbance maxima (λmax) are at approximately 222, 282, and 291 nm.[12]

-

Application Insight: This property is highly useful for quantitative analysis via HPLC with a UV detector (HPLC-UV), a standard technique in quality control and bioanalysis.

Mass Spectrometry (MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides definitive structural confirmation and high-sensitivity quantification.

-

Ionization: Electrospray ionization (ESI) in positive mode is typically used, generating the protonated molecular ion [M+H]⁺.

-

Fragmentation: N-acetylated amino acids exhibit characteristic fragmentation patterns. Key expected losses from the [M+H]⁺ ion include the loss of water (H₂O) and the loss of a neutral ketene molecule (C₂H₂O).[15] These specific losses provide strong evidence for the presence of the N-acetyl group and are invaluable for distinguishing isomers.[15]

-

Expert Insight: When developing an LC-MS/MS method, monitoring these specific fragmentation transitions in a Multiple Reaction Monitoring (MRM) experiment will yield exceptional selectivity and sensitivity, crucial for analyzing complex biological matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for assessing the purity and concentration of pharmaceutical compounds. A robust reversed-phase HPLC method is the standard approach for analyzing N-acetylated tryptophans.

Caption: A typical workflow for the analysis of N-acetylated tryptophans.

Protocol: Purity Determination by Reversed-Phase HPLC

This protocol is adapted from established methods for N-Acetyl-D,L-tryptophan and is directly applicable to its homotryptophan analog.[16]

-

Instrumentation:

-

HPLC system with a UV-Vis detector.

-

Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).

-

-

Reagents:

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade).

-

Trifluoroacetic acid (TFA).

-

Reference standard of this compound.

-

-

Mobile Phase Preparation:

-

Prepare a mobile phase consisting of a suitable ratio of acetonitrile and water (e.g., 30:70 v/v) containing 0.1% TFA. The exact ratio may need optimization to achieve a retention time of 5-10 minutes.

-

Degas the mobile phase before use.

-

-

Standard and Sample Preparation:

-

Standard: Accurately weigh and dissolve the reference standard in the mobile phase to create a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve.

-

Sample: Dissolve the sample under investigation in the mobile phase to a similar concentration.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 280 nm (to leverage the indole chromophore).

-

-

Analysis and Validation:

-

Inject the standard solutions to establish a calibration curve (peak area vs. concentration).

-

Inject the sample solution.

-

Calculate the concentration and purity of the sample by comparing its peak area to the calibration curve.

-

System Suitability: The protocol should be validated by assessing parameters like peak symmetry (tailing factor), theoretical plates, and repeatability of injections to ensure the trustworthiness of the results.

-

Biological and Pharmaceutical Context

The N-acetylation of amino acids is a widespread post-translational modification in nature, often protecting proteins from degradation.[17][18] In a pharmaceutical context, N-acetylated amino acids like N-Acetyl-D,L-tryptophan are used as excipients to stabilize therapeutic proteins in solution.[16] Furthermore, derivatives of tryptophan are actively researched for their therapeutic potential in a range of diseases.[19][20][21][22] N-Acetyl-L-tryptophan, for instance, has shown neuroprotective effects in models of amyotrophic lateral sclerosis (ALS) and antioxidant properties.[12][23][24] The study of this compound's properties is a logical extension of this research, exploring how modifications to the core tryptophan structure may modulate these biological and stabilizing activities.

Conclusion

This compound presents a unique profile for researchers at the intersection of chemistry and biology. While direct experimental data remains sparse, its physicochemical properties can be reliably predicted and analyzed through the lens of its close analog, N-Acetyl-D,L-tryptophan. Its core structure, featuring a carboxylic acid, an N-acetyl group, and an indole ring, dictates a predictable solubility and spectroscopic profile. The analytical workflows detailed in this guide, particularly reversed-phase HPLC-UV and LC-MS/MS, provide a robust and self-validating framework for its identification, quantification, and purity assessment. As research into novel tryptophan derivatives continues to expand, a thorough understanding of these fundamental physicochemical properties is indispensable for unlocking their full potential in pharmaceutical and scientific applications.

References

-

Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS - PubMed. (URL: [Link])

-

N-Acetyl-DL-tryptophan | Derivatives for Cell Culture | Baishixing. (URL: [Link])

-

N-acetyl-D-tryptophan | C13H14N2O3 | CID 439917 - PubChem. (URL: [Link])

-

Identification and Functional Characterization of N-Terminally Acetylated Proteins in Drosophila melanogaster - PMC - NIH. (URL: [Link])

- Method for preparing N-acetyl-DL-tryptophan by cascade reaction - Google P

-

The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - Frontiers. (URL: [Link])

-

Chromatographic determination of N-acetyl-DL-tryptophan and octanoic acid in human albumin solutions - PubMed. (URL: [Link])

-

Studies on Nα-acylated proteins: The N-terminal sequences of two muscle enolases. (URL: [Link])

-

N-Acetyl-dl-tryptophan - USP-NF ABSTRACT. (URL: [Link])

-

N-Acetyl-L-tryptophan | C13H14N2O3 | CID 700653 - PubChem - NIH. (URL: [Link])

-

N-acetyl-D-tryptophan (YMDB00823) - Yeast Metabolome Database. (URL: [Link])

-

Synthesis of D‐homotryptophan derivative and its sulfur analogue. - ResearchGate. (URL: [Link])

- Production of n-acetyl-dl-tryptophan - Google P

-

Design, Synthesis, and Bioactivity Study of Novel Tryptophan Derivatives Containing Azepine and Acylhydrazone Moieties - MDPI. (URL: [Link])

-

N-acetyl-l-tryptophan (NAT) ameliorates radiation-induced cell death in murine macrophages J774A.1 via regulating redox homeostasis and mitochondrial dysfunction - PubMed. (URL: [Link])

-

N-Acetyltryptophan | C13H14N2O3 | CID 2002 - PubChem. (URL: [Link])

-

Expanding the application of tryptophan: Industrial biomanufacturing of tryptophan derivatives - PMC - NIH. (URL: [Link])

-

Showing metabocard for N-Acetyltryptophan (HMDB0013713) - Human Metabolome Database. (URL: [Link])

-

Design, Synthesis, and Bioactivities of Novel Tryptophan Derivatives Containing 2,5-Diketopiperazine and Acyl Hydrazine Moieties - PubMed Central. (URL: [Link])

-

Tryptophan derived natural marine alkaloids and synthetic derivatives as promising antimicrobial agents - PubMed. (URL: [Link])

Sources

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. chemimpex.com [chemimpex.com]

- 3. N-Acetyl-DL-tryptophan | 87-32-1 | TCI EUROPE N.V. [tcichemicals.com]

- 4. N-Acetyl-DL-tryptophan | 87-32-1 | FA10866 | Biosynth [biosynth.com]

- 5. aminoacids-en.com [aminoacids-en.com]

- 7. N-Acetyltryptophan | C13H14N2O3 | CID 2002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N-Acetyl-DL-tryptophan, 98+%, extra pure 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. N-Acetyl-DL-tryptophan | 87-32-1 [chemicalbook.com]

- 10. N-Acetyl-DL-Tryptophan (Ph. Eur, BP) low endotoxin, IPEC grade [itwreagents.com]

- 11. N-Acetyl-DL-tryptophan CAS#: 87-32-1 [m.chemicalbook.com]

- 12. caymanchem.com [caymanchem.com]

- 13. jnfuturechemical.com [jnfuturechemical.com]

- 14. ymdb.ca [ymdb.ca]

- 15. Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Chromatographic determination of N-acetyl-DL-tryptophan and octanoic acid in human albumin solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Identification and Functional Characterization of N-Terminally Acetylated Proteins in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 18. N-Acetylation Analysis: A Key Post-Translational Modification - Creative Proteomics Blog [creative-proteomics.com]

- 19. mdpi.com [mdpi.com]

- 20. Expanding the application of tryptophan: Industrial biomanufacturing of tryptophan derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Design, Synthesis, and Bioactivities of Novel Tryptophan Derivatives Containing 2,5-Diketopiperazine and Acyl Hydrazine Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Tryptophan derived natural marine alkaloids and synthetic derivatives as promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. medchemexpress.com [medchemexpress.com]

- 24. N-acetyl-l-tryptophan (NAT) ameliorates radiation-induced cell death in murine macrophages J774A.1 via regulating redox homeostasis and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Evaluation of N-Acetyl-D,L-homotryptophan: A Technical Guide

Introduction

N-Acetyl-D,L-homotryptophan is a derivative of the essential amino acid tryptophan. Its racemic mixture and constituent stereoisomers, particularly N-acetyl-l-tryptophan (L-NAT), have garnered significant interest within the scientific community for their potential therapeutic applications. L-NAT has demonstrated neuroprotective properties in preclinical models of neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS).[1][2] The neuroprotective effects are attributed, in part, to its role as an antagonist of the neurokinin-1 receptor (NK-1R) and as an inhibitor of mitochondrial cytochrome c release.[1][3] Furthermore, L-NAT exhibits antioxidant and anti-inflammatory activities, including the inhibition of IL-1β expression and caspase-1 activation.[3] The racemic form, N-acetyl-DL-tryptophan (DL-NAT), has also shown protective effects against hydrogen peroxide-induced cell death in in vitro models of ALS.[4]

This technical guide provides a comprehensive framework for the in vitro evaluation of this compound, designed for researchers, scientists, and drug development professionals. The methodologies detailed herein are intended to facilitate a thorough investigation of its biological activities, from initial cytotoxicity screening to in-depth mechanistic studies.

Phase 1: Foundational Analysis & Primary Bioactivity Screening

The initial phase of evaluation focuses on understanding the compound's fundamental properties and its general effects on cell health. This is a critical step to establish a baseline for further, more detailed investigations.

Physicochemical Characterization (Pre-Assay)

Prior to initiating cell-based assays, it is imperative to determine the solubility and stability of this compound in the intended cell culture media and assay buffers. This ensures accurate and reproducible results. Key considerations include:

-

Solubility Assessment : Determine the maximum soluble concentration in dimethyl sulfoxide (DMSO) and the desired aqueous buffer or cell culture medium. Serial dilutions should be prepared to identify the highest concentration that remains in solution without precipitation.

-

Stability Analysis : The stability of the compound in solution should be assessed over the time course of the planned experiments and at various storage conditions (e.g., 4°C, -20°C, -80°C). This can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

General Cytotoxicity and Cell Viability Assessment

A crucial first step in evaluating any new compound is to determine its effect on cell viability.[5][6] This allows for the determination of the half-maximal inhibitory concentration (IC50) and establishes a non-toxic concentration range for subsequent mechanistic assays.[6]

Caption: General workflow for in vitro cytotoxicity testing.

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[6][7]

-

Cell Seeding : Seed cells (e.g., NSC-34 motor neuron-like cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment : Remove the culture medium and add 100 µL of fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubation : Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition : Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[8]

The LDH assay quantifies cytotoxicity by measuring the release of lactate dehydrogenase from cells with damaged membranes.[6]

-

Cell Seeding and Treatment : Follow steps 1-3 of the MTT assay protocol.

-

Supernatant Collection : After incubation, transfer a portion of the cell culture supernatant to a new 96-well plate.

-

LDH Reaction : Add the LDH reaction mixture (as per the manufacturer's instructions) to each well.

-

Incubation : Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement : Measure the absorbance at the appropriate wavelength (typically 490 nm).

-

Data Analysis : Calculate the percentage of cytotoxicity based on positive (lysed cells) and negative (untreated cells) controls.

Phase 2: Elucidation of Mechanism of Action

Following the initial screening, this phase focuses on dissecting the specific molecular mechanisms through which this compound exerts its biological effects.

Assessment of Antioxidant Capacity

Given the evidence suggesting antioxidant properties, it is essential to quantify this activity directly. A panel of assays is recommended to obtain a comprehensive antioxidant profile.[9]

This assay measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical.[10]

-

Reaction Mixture : In a 96-well plate, add a solution of this compound at various concentrations to a methanolic solution of DPPH.

-

Incubation : Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement : Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Data Analysis : Calculate the percentage of scavenging activity and determine the EC50 value. Ascorbic acid can be used as a positive control.[10]

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[9][10]

-

FRAP Reagent Preparation : Prepare the FRAP reagent by mixing acetate buffer, TPTZ (2,4,6-tripyridyl-s-triazine) solution, and FeCl₃·6H₂O solution.

-

Reaction : Add the FRAP reagent to the test compound and incubate at 37°C.

-

Absorbance Measurement : Measure the absorbance of the colored ferrous-TPTZ complex at 593 nm.[9]

-

Data Analysis : Construct a standard curve using a known antioxidant (e.g., Trolox) and express the results as FRAP equivalents.

Target Engagement Confirmation

Validating that a compound interacts with its intended molecular target within a cellular context is a critical step in drug discovery.[11][12] For N-Acetyl-L-tryptophan, a potential target is the neurokinin-1 receptor (NK-1R).[1][3]

CETSA is a powerful technique to assess target engagement in living cells.[13][14] It is based on the principle that ligand binding can alter the thermal stability of the target protein.[13]

-

Cell Treatment : Treat intact cells with various concentrations of this compound.

-

Heating : Heat the cell lysates at a range of temperatures.

-

Protein Separation : Separate the soluble and aggregated protein fractions by centrifugation.

-

Target Protein Detection : Quantify the amount of soluble target protein (e.g., NK-1R) remaining at each temperature using methods like Western blotting or ELISA.

-

Data Analysis : A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.

Investigation of Neuroprotective Pathways

Building on existing literature, specific assays can be employed to investigate the neuroprotective mechanisms of this compound.

Caption: Proposed mechanism of apoptosis inhibition.

Caspases are key executioners of apoptosis.[1] Fluorometric or colorimetric assays can be used to measure the activity of specific caspases, such as caspase-3 and caspase-9.

-

Cell Culture and Treatment : Culture cells in a 96-well plate and induce apoptosis (e.g., with H₂O₂) in the presence or absence of this compound.

-

Cell Lysis : Lyse the cells to release their contents.

-

Substrate Addition : Add a specific caspase substrate conjugated to a fluorophore or chromophore.

-

Signal Detection : Measure the fluorescence or absorbance, which is proportional to the caspase activity.

The release of cytochrome c from the mitochondria into the cytosol is a key event in the intrinsic apoptotic pathway.[1]

-

Cell Treatment and Fractionation : Treat cells as described above. Harvest the cells and perform subcellular fractionation to separate the mitochondrial and cytosolic fractions.

-

Western Blotting : Perform Western blotting on both fractions using an antibody specific for cytochrome c.

-

Data Analysis : An increase in cytochrome c in the cytosolic fraction of apoptosis-induced cells and a reduction in this release in the presence of this compound would confirm its inhibitory effect.

Data Presentation and Interpretation

Quantitative data from the described assays should be presented clearly for comparative analysis.

Table 1: Summary of In Vitro Bioactivity of this compound

| Assay | Endpoint | Cell Line | Result (e.g., IC50/EC50) | Positive Control |

| MTT Assay | Cell Viability | NSC-34 | Doxorubicin | |

| LDH Assay | Cytotoxicity | NSC-34 | Lysis Buffer | |

| DPPH Assay | Radical Scavenging | Acellular | Ascorbic Acid | |

| FRAP Assay | Reducing Power | Acellular | Trolox | |

| Caspase-3 Activity | Apoptosis | NSC-34 | Staurosporine |

Conclusion

This technical guide outlines a systematic, multi-tiered approach for the in vitro evaluation of this compound. By progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can build a comprehensive profile of the compound's biological activities. The provided protocols and workflows serve as a robust starting point for investigating its potential as a therapeutic agent. It is crucial to adapt these methodologies to the specific research questions and available resources, ensuring a thorough and scientifically rigorous evaluation.

References

- Vertex AI Search. (n.d.). Target Engagement Assays in Early Drug Discovery | Journal of Medicinal Chemistry.

- Benchchem. (n.d.). Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines.

- Concept Life Sciences. (n.d.). Target and pathway engagement assays.

- Benchchem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.

- PerkinElmer. (2021). Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow.

- DiscoverX. (n.d.). Target Engagement Assays.

- ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY.

- ResearchGate. (n.d.). (PDF) Methods for determining in vitro antioxidant activity: Methodologies for the DPPH, FRAP, and H2O2 assays.

- MDPI. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.

- Springer. (n.d.). In Vitro Protocols for Measuring the Antioxidant Capacity of Algal Extracts.

- International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- International Journal of Pharmacy. (n.d.). antioxidant activity evaluation methods: in vitro and in vivo.

- NIH. (n.d.). N1-Fluoroalkyltryptophan Analogues: Synthesis and in vitro Study as Potential Substrates for Indoleamine 2,3-Dioxygenase.

- International Journal of Pharmaceutical Research and Applications (IJPRA). (2022). Methodology for In-Vitro Evaluation of Antioxidant Properties.

- PMC. (n.d.). Analytical Methods Used in Determining Antioxidant Activity: A Review.

- PubMed. (2015). N-acetyl-l-tryptophan, but not N-acetyl-d-tryptophan, rescues neuronal cell death in models of amyotrophic lateral sclerosis.

- Cayman Chemical. (n.d.). N-acetyl-DL-Tryptophan (CAS 87-32-1).

- MedChemExpress. (n.d.). N-Acetyl-L-tryptophan | Endogenous Metabolite.

- Chem-Impex. (n.d.). N-Acetyl-DL-Tryptophan.

- NIH. (n.d.). Ultrahigh Throughput Evolution of Tryptophan Synthase in Droplets via an Aptamer Sensor - PMC.

- ResearchGate. (2025). N-acetyl-L-tryptophan, but not N-acetyl-D-tryptophan, Rescues Neuronal Cell Death in Models of Amyotrophic Lateral Sclerosis | Request PDF.

- PMC. (n.d.). Evaluating the Role of N-Acetyl-L-Tryptophan in the Aβ 1-42-Induced Neuroinflammation and Cognitive Decline in Alzheimer's Disease.

- ResearchGate. (n.d.). (PDF) N-Acetyl-Serotonin Offers Neuroprotection through Inhibiting Mitochondrial Death Pathways and Autophagic Activation in Experimental Models of Ischemic Injury.

- RSC Publishing. (n.d.). Design, synthesis and evaluation of tryptophan analogues as tool compounds to study IDO1 activity.

- Molecular Depot. (n.d.). N-Acetyl-DL-Tryptophan (Highly Pure).

- Griffith Research Online. (n.d.). Evaluating the Role of N-Acetyl-L-Tryptophan in the Aβ 1-42-Induced Neuroinflammation and Cognitive Decline in Alzheimer's Disease.

- INIS-IAEA. (1987). Certain photooxidized derivatives of tryptophan bind with very high affinity to the Ah receptor and are likely to be endogenous signal substances.

- MDPI. (n.d.). Camphor-10-Sulfonamide Amino Acid Esters: Synthesis, Antiviral Evaluation, and Molecular Docking Insights.

Sources

- 1. N-acetyl-l-tryptophan, but not N-acetyl-d-tryptophan, rescues neuronal cell death in models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ijprajournal.com [ijprajournal.com]

- 8. researchgate.net [researchgate.net]

- 9. pharmascholars.com [pharmascholars.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Target Engagement Assay Services [conceptlifesciences.com]

- 13. drugtargetreview.com [drugtargetreview.com]

- 14. researchgate.net [researchgate.net]

N-Acetyl-D,L-homotryptophan metabolic stability

An In-Depth Technical Guide to the Metabolic Stability of N-Acetyl-D,L-homotryptophan

Abstract

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. This guide provides a comprehensive technical overview for assessing the metabolic stability of this compound, a derivative of the amino acid homotryptophan. As a Senior Application Scientist, this document synthesizes established principles of drug metabolism with specific insights derived from the structural characteristics of the molecule. We will explore the predicted metabolic pathways, present detailed protocols for in vitro evaluation using hepatic subcellular fractions, and outline the analytical methodologies and data interpretation required to generate robust and actionable data for drug development professionals.

Introduction: The Imperative of Metabolic Stability

In early drug discovery, understanding a compound's susceptibility to biotransformation is paramount.[1] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations in the body, while one that is metabolized too slowly could accumulate and lead to toxicity.[2] The liver is the primary site of drug metabolism, carrying out extensive enzymatic modifications to facilitate the elimination of xenobiotics.

This compound is an acetylated, racemic amino acid analog. Its structure, featuring an N-acetyl group and an indole moiety, suggests two primary avenues for metabolic transformation. The assessment of its metabolic fate is crucial for predicting its in vivo behavior and guiding further development.[3] This guide provides the scientific rationale and a field-proven experimental framework for this assessment.

Predicted Metabolic Pathways of this compound

Based on its chemical structure and established biochemical pathways for related molecules, we can hypothesize two major metabolic routes for this compound. The experimental design must be capable of interrogating both possibilities.

Pathway A: Hydrolysis via Deacetylation

The N-acetyl group is a common target for hydrolytic enzymes. Specifically, aminoacylases are cytosolic enzymes known to catalyze the hydrolysis of N-acyl-α-L-amino acids.[4] Acylase I, in particular, has been shown to deacetylate compounds like N-acetyl-L-cysteine.[5] It is highly probable that this compound is a substrate for such enzymes, leading to the removal of the acetyl group to form D,L-homotryptophan.

-

Causality: The presence of the N-acetyl amide bond makes the molecule a potential substrate for amidohydrolases.[6] Investigating this pathway is critical, as the resulting D,L-homotryptophan metabolite will have a significantly different physicochemical profile and may possess its own unique pharmacological and metabolic fate.

Pathway B: Phase I Oxidative Metabolism

The indole ring of the homotryptophan moiety is structurally similar to tryptophan. The Cytochrome P450 (CYP) superfamily of enzymes, located primarily in the endoplasmic reticulum of liver cells (and thus concentrated in microsomal preparations), are deeply involved in the metabolism of tryptophan and its derivatives.[7] These enzymes typically catalyze oxidative reactions.

-

Causality: CYP enzymes like CYP1A2, CYP2C19, and CYP2A6 are known to oxidize the indole ring of tryptophan-related compounds.[8] Therefore, we can predict that this compound may undergo hydroxylation on the indole ring or potentially on the aliphatic side chain. This necessitates the use of a test system containing active CYP enzymes, such as liver microsomes.

The following diagram illustrates these predicted primary metabolic routes.

Caption: Standard workflow for an in vitro metabolic stability assay.

Detailed Step-by-Step Methodology

This protocol is a self-validating system; it includes positive and negative controls to ensure the enzymatic systems are active and that the compound is stable in the absence of metabolic cofactors.

Materials:

-

This compound (Test Compound)

-

Pooled Human Liver Microsomes (HLM), 20 mg/mL stock

-

Pooled Human Liver S9 fraction, 20 mg/mL stock

-

Potassium Phosphate Buffer (0.1 M, pH 7.4)

-

NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

-

Control Compounds: Testosterone (high clearance), Verapamil (intermediate clearance)

-

Acetonitrile, HPLC grade, with an appropriate internal standard (e.g., a structurally similar, stable compound like N-Acetyl-D,L-tryptophan)

-

96-well incubation plates and collection plates

-

Multichannel pipette, incubator, centrifuge

Protocol:

-

Preparation:

-

Thaw HLM and S9 fractions on ice. Dilute to an intermediate concentration (e.g., 2 mg/mL) with 0.1 M phosphate buffer.

-

Prepare a 100x stock solution of the test compound and control compounds in a suitable solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation should be less than 1%.

-

Prepare the Quenching Solution: Acetonitrile containing the internal standard.

-

-

Incubation Plate Setup:

-

For each test system (HLM and S9), prepare three sets of wells:

-

Test Incubation (+NADPH): Add buffer, the respective liver fraction, and the NADPH regenerating system.

-

Negative Control (-NADPH): Add buffer and the liver fraction, but replace the NADPH system with buffer. This control assesses non-NADPH-dependent metabolism (e.g., by esterases or acylases) and inherent compound instability.

-

No Enzyme Control: Add buffer and the NADPH system, but no liver fraction. This control checks for non-enzymatic degradation.

-

-

The final protein concentration in the incubation should be optimized, typically 0.5 mg/mL for HLM and 1.0 mg/mL for S9. The final test compound concentration is typically 1 µM.

-

-

Reaction:

-

Pre-incubate the plates at 37°C for 5-10 minutes to equilibrate the temperature.

-

Initiate the reaction by adding the 100x stock solution of the test compound to all wells.

-

At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot from the incubation wells to a collection plate containing 2-3 volumes of the cold Quenching Solution. The t=0 sample should be taken immediately after adding the test compound.

-

-

Sample Processing:

-

Once all time points are collected, seal the collection plate and centrifuge at high speed (e.g., 4000 x g for 15 minutes) to pellet the precipitated protein.

-

Carefully transfer the supernatant to a new plate for analysis.

-

Analytical Methodology: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying the disappearance of a parent compound in metabolic stability assays due to its high sensitivity and specificity. [3]

-

Chromatography: Given the polar nature of the analyte, Hydrophilic Interaction Chromatography (HILIC) or reversed-phase chromatography with an appropriate ion-pairing agent may be employed. [9]A gradient elution method is typically used to separate the analyte from matrix components.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal. Specific precursor-to-product ion transitions for both this compound and the internal standard must be determined and optimized beforehand.

-

Quantification: The peak area ratio of the analyte to the internal standard is plotted against incubation time.

Data Analysis and Interpretation

The primary goal is to determine the intrinsic clearance (CLint), which reflects the inherent ability of the liver to metabolize the drug. [10]

-

Calculate Percent Remaining:

-

Determine the peak area ratio (Analyte/Internal Standard) for each time point.

-

Normalize the data by expressing each ratio as a percentage of the t=0 ratio.

-

-

Determine Half-Life (t½):

-

Plot the natural logarithm (ln) of the percent remaining versus time.

-

The slope of the linear regression of this plot is the elimination rate constant (k).

-

Calculate the half-life using the formula: t½ = -0.693 / k

-

-

Calculate Intrinsic Clearance (CLint):

-

Use the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [Protein Concentration in mg/mL])

-

Data Presentation

The results should be summarized in a clear, comparative table.

| Compound | Test System | t½ (min) | CLint (µL/min/mg protein) |

| This compound | HLM | Value | Value |

| This compound | S9 | Value | Value |

| Testosterone (Control) | HLM | < 10 | > 139 |

| Verapamil (Control) | HLM | 20 - 40 | 35 - 69 |

Note: Control values are typical ranges and should be determined concurrently with the test compound.

Trustworthiness Through Self-Validation

-

Controls: The high clearance control (Testosterone) must show rapid degradation, while the intermediate control (Verapamil) should fall within the expected range. This validates the enzymatic activity of the liver fractions.

-

-NADPH Condition: Significant degradation in the -NADPH condition, especially in the S9 fraction, would provide strong evidence for the involvement of hydrolytic enzymes like acylases (Pathway A), as they do not require NADPH.

-

Comparison: A much shorter half-life in S9 compared to HLM points to the dominance of cytosolic metabolism. Similar half-lives in both systems suggest microsomal (CYP-mediated) metabolism is the primary route.

Conclusion and Implications

The metabolic stability data generated through this robust protocol provides critical insights for the drug development team. If this compound is found to be rapidly metabolized (low t½, high CLint), medicinal chemists may need to modify the structure to improve its metabolic stability. For instance, if deacetylation is the primary clearance pathway, altering the acyl group could be a viable strategy. Conversely, if the compound is highly stable, it may have a long in vivo half-life, which could be advantageous for dosing but also raises concerns about potential accumulation. [2] This guide provides the foundational framework for a scientifically sound investigation into the metabolic stability of this compound. By understanding not just if the compound is metabolized, but how, researchers can make informed decisions to optimize the properties of their drug candidates and increase the probability of success in clinical development.

References

-

Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

-

Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

-

Zaczyńska, E., et al. (2023). The Engagement of Cytochrome P450 Enzymes in Tryptophan Metabolism. International Journal of Molecular Sciences, 24(9), 8269. Retrieved from [Link]

-

Zaczyńska, E., et al. (2023). The Engagement of Cytochrome P450 Enzymes in Tryptophan Metabolism. PubMed. Retrieved from [Link]

-

Zaczyńska, E., et al. (2023). The Engagement of Cytochrome P450 Enzymes in Tryptophan Metabolism. ResearchGate. Retrieved from [Link]

-

Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]

-

Chapman, K. D., et al. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Molecular Biosciences, 8, 801749. Retrieved from [Link]

-

Chapman, K. D., et al. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. National Institutes of Health. Retrieved from [Link]

-

MDPI. (2023). Cytochrome P450. Retrieved from [Link]

-

Frontage Laboratories. (n.d.). Metabolic Stability. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Aminoacylase – Knowledge and References. Retrieved from [Link]

-

PubMed Central. (n.d.). Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler. Retrieved from [Link]

-

American Chemical Society. (n.d.). Hole Hopping through Tryptophan in Cytochrome P450. Biochemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Metabolism of individual acetylated amino acids by human liver microsomes. Retrieved from [Link]

-

Springer. (2024). Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants. Retrieved from [Link]

-

ResearchGate. (2022). (PDF) The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Retrieved from [Link]

-

Agilent. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Retrieved from [Link]

-

PubMed. (n.d.). Acylase I-catalyzed deacetylation of N-acetyl-L-cysteine and S-alkyl-N-acetyl-L-cysteines. Retrieved from [Link]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 3. nuvisan.com [nuvisan.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Acylase I-catalyzed deacetylation of N-acetyl-L-cysteine and S-alkyl-N-acetyl-L-cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine [frontiersin.org]

- 7. The Engagement of Cytochrome P450 Enzymes in Tryptophan Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. agilent.com [agilent.com]

- 10. Metabolic Stability • Frontage Laboratories [frontagelab.com]

Pharmacokinetic profile of N-Acetyl-D,L-homotryptophan

An In-depth Technical Guide to the Pharmacokinetic Profile of N-Acetyl-D,L-homotryptophan

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a chiral N-acetylated amino acid derivative with a structure suggestive of potential neuroprotective and other therapeutic activities, drawing parallels to the more extensively studied N-Acetyl-L-tryptophan. A comprehensive understanding of its pharmacokinetic (PK) profile—encompassing its absorption, distribution, metabolism, and excretion (ADME)—is fundamental to unlocking its therapeutic potential and navigating the complexities of preclinical and clinical development. This guide synthesizes the current, albeit limited, direct knowledge of this compound's pharmacokinetics, leveraging insights from closely related analogs to construct a predictive profile. More critically, it provides a detailed methodological framework for the definitive characterization of its ADME properties, empowering researchers to systematically investigate this promising compound. This document is structured to serve as both a foundational reference and a practical manual for the design and execution of pivotal pharmacokinetic studies.

Introduction to this compound

This compound is a synthetic derivative of the amino acid homotryptophan, distinguished by the addition of an acetyl group to the amine nitrogen and an additional methylene group in the side chain compared to tryptophan. This modification can significantly alter the compound's physicochemical properties, influencing its stability, lipophilicity, and interaction with biological systems. The presence of a chiral center means it exists as a racemic mixture of N-Acetyl-D-homotryptophan and N-Acetyl-L-homotryptophan.

The therapeutic rationale for investigating this molecule is largely predicated on the known bioactivities of N-acetylated amino acids, particularly the neuroprotective effects of N-Acetyl-L-tryptophan (NAT). NAT has been shown to exert its effects through mechanisms such as antagonism of the neurokinin-1 receptor (NK-1R) and inhibition of mitochondrial cytochrome c release[1][2][3]. It is plausible that this compound may share or possess unique therapeutic activities. However, a significant knowledge gap exists regarding its behavior in the body. This guide aims to bridge that gap by proposing a putative pharmacokinetic profile and outlining the experimental pathways to its validation.

Postulated Pharmacokinetic Profile

Absorption

Following oral administration, the absorption of this compound is likely to be influenced by several factors. Its increased lipophilicity compared to homotryptophan may enhance passive diffusion across the gastrointestinal epithelium. However, the differential handling of its enantiomers is a critical consideration. Studies on N-acetyl-DL-leucine have demonstrated that the D-enantiomer can inhibit the intestinal uptake of the L-enantiomer, leading to significantly higher plasma concentrations of the D-form when the racemate is administered[4]. A similar phenomenon could be anticipated for this compound, potentially leading to different systemic exposure levels of the D- and L-isomers.

Distribution

Once absorbed, this compound is expected to distribute into various tissues. The extent of plasma protein binding is a key determinant of its distribution and is anticipated to be moderate, similar to other N-acetylated amino acids. A crucial aspect of its distribution profile will be its ability to cross the blood-brain barrier (BBB). Given the neuroprotective effects observed with N-Acetyl-L-tryptophan in central nervous system models, it is hypothesized that this compound may also penetrate the BBB to exert its effects[5][6]. The volume of distribution is predicted to be relatively small to moderate, suggesting distribution primarily into the extracellular fluid and some tissues.

Metabolism

The primary metabolic pathway for this compound is expected to be deacetylation to its parent amino acid, D,L-homotryptophan, catalyzed by acylases. It is plausible that the L-enantiomer is preferentially metabolized via this route, as has been observed for other N-acetylated amino acids[4]. The resulting D- and L-homotryptophan would then enter their respective metabolic pathways. Further metabolism could involve hydroxylation of the indole ring by cytochrome P450 enzymes. It is also important to consider the potential for degradation of the parent molecule, particularly under conditions of oxidative stress, similar to the degradation patterns observed for N-acetyltryptophan in pharmaceutical formulations[7][8].

Excretion

The primary route of excretion for this compound and its metabolites is anticipated to be renal. The parent compound, being a small, water-soluble molecule, is likely to be filtered by the glomerulus and may undergo active tubular secretion. The metabolites, including inorganic sulfate, would also be eliminated via the urine[9]. The elimination half-life will be dependent on the rates of metabolism and renal clearance.

Methodologies for Pharmacokinetic Characterization

To move beyond postulation, rigorous experimental investigation is required. The following sections detail the critical experimental protocols for the comprehensive pharmacokinetic characterization of this compound.

Bioanalytical Method Development and Validation

The cornerstone of any pharmacokinetic study is a robust and validated bioanalytical method for the quantification of the analyte in biological matrices.

Protocol: Quantification of this compound in Plasma using LC-MS/MS

-

Objective: To develop and validate a sensitive and specific method for the quantification of this compound in plasma.

-

Methodology:

-

Sample Preparation:

-

To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound like N-formyl-DL-tryptophan[10]).

-

Precipitate proteins by adding 300 µL of cold acetonitrile.

-

Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

Optimize the multiple reaction monitoring (MRM) transitions for the parent and product ions of this compound and the internal standard.

-

-

-

Validation: The method must be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, recovery, and stability.

Table 1: Proposed LC-MS/MS Parameters

| Parameter | Recommended Setting | Rationale |

| LC Column | Reversed-phase C18, 2.1 x 50 mm, 2.6 µm | Provides good retention and separation for indole-containing compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes ionization in positive ESI mode. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for gradient elution. |

| Flow Rate | 0.5 mL/min | Standard flow rate for analytical LC-MS. |

| Injection Volume | 5 µL | Balances sensitivity with potential for column overload. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Expected to provide good ionization for the amine-containing analyte. |

| MRM Transitions | To be determined experimentally | Specific parent-to-product ion transitions ensure selectivity. |

| Internal Standard | Stable Isotope Labeled this compound | The gold standard for correcting for matrix effects and variability. |

Diagram 1: Bioanalytical Workflow for this compound Quantification

Caption: Workflow for the quantification of this compound in plasma.

In Vitro Pharmacokinetic Profiling

In vitro assays are essential for predicting the in vivo behavior of a drug candidate and for elucidating the mechanisms behind its ADME properties.

Protocol: Plasma Protein Binding by Equilibrium Dialysis

-

Objective: To determine the fraction of this compound bound to plasma proteins.

-

Methodology:

-

Prepare a dialysis apparatus with a semi-permeable membrane.

-

Add plasma spiked with this compound to one chamber and a protein-free buffer to the other.

-

Incubate at 37°C until equilibrium is reached.

-

Measure the concentration of the compound in both chambers using the validated LC-MS/MS method.

-

Calculate the fraction unbound (fu) and the percentage bound.

-

Protocol: Metabolic Stability in Liver Microsomes

-

Objective: To assess the intrinsic clearance of this compound.

-

Methodology:

-

Incubate this compound with pooled human liver microsomes in the presence of NADPH.

-

Collect samples at various time points.

-

Quench the reaction with cold acetonitrile.

-

Analyze the samples for the remaining parent compound by LC-MS/MS.

-

Determine the in vitro half-life and calculate the intrinsic clearance.

-

In Vivo Pharmacokinetic Studies

Preclinical in vivo studies are critical for understanding the complete pharmacokinetic profile in a living system.

Protocol: Single-Dose Pharmacokinetic Study in Rodents

-

Objective: To determine the key pharmacokinetic parameters of this compound following intravenous and oral administration.

-

Methodology:

-

Animal Model: Use male and female Sprague-Dawley rats.

-

Dosing:

-

Group 1: Intravenous (IV) bolus dose (e.g., 2 mg/kg).

-

Group 2: Oral gavage dose (e.g., 20 mg/kg).

-

-

Blood Sampling: Collect serial blood samples from the tail vein at predefined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

-

Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

-

Data Analysis:

-

Quantify plasma concentrations using the validated LC-MS/MS method.

-

Perform non-compartmental analysis to calculate PK parameters.

-

-

Diagram 2: In Vivo Pharmacokinetic Study Workflow

Caption: Workflow for an in vivo pharmacokinetic study in rodents.

Data Interpretation and Quantitative Summary

The data generated from the in vivo study will allow for the calculation of critical pharmacokinetic parameters.

Table 2: Key Pharmacokinetic Parameters to be Determined

| Parameter | Description | Importance |

| Cmax | Maximum plasma concentration | Relates to efficacy and potential toxicity. |

| Tmax | Time to reach Cmax | Indicates the rate of absorption. |

| AUC | Area under the concentration-time curve | Represents total systemic drug exposure. |

| t1/2 | Elimination half-life | Determines dosing interval. |

| CL | Clearance | Measures the efficiency of drug elimination. |

| Vd | Volume of distribution | Indicates the extent of drug distribution in the body. |

| F% | Bioavailability | The fraction of the oral dose that reaches systemic circulation. |

Hypothesized Mechanism of Action and Signaling Pathways

Drawing from the literature on N-Acetyl-L-tryptophan, a plausible mechanism of action for the L-enantiomer of N-Acetyl-homotryptophan involves the modulation of neuroinflammatory pathways.

Diagram 3: Hypothesized Neuroprotective Signaling Pathway

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. N-acetyl-l-tryptophan, but not N-acetyl-d-tryptophan, rescues neuronal cell death in models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluating the Role of N-Acetyl-L-Tryptophan in the Aβ 1-42-Induced Neuroinflammation and Cognitive Decline in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluating the Role of N-Acetyl-L-Tryptophan in the Aβ 1-42-Induced Neuroinflammation and Cognitive Decline in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of N-acetyltryptophan degradation products in concentrated human serum albumin solutions and development of an automated high performance liquid chromatography-mass spectrometry method for their quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Clinical pharmacokinetics of N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chromatographic determination of N-acetyl-DL-tryptophan and octanoic acid in human albumin solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. asianpubs.org [asianpubs.org]

- 12. researchgate.net [researchgate.net]

N-Acetyl-D,L-homotryptophan: A Technical Whitepaper on a Novel Homologue of a Bioactive Molecule

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known and the Unknown

This technical guide addresses the current state of knowledge surrounding N-Acetyl-D,L-homotryptophan. It must be stated at the outset that publicly accessible research, including peer-reviewed literature and patents, on this specific molecule is exceptionally limited. Therefore, this document serves a dual purpose: to present the definitive, albeit sparse, information available for this compound, and to provide a comprehensive technical overview of its parent compound, N-Acetyl-DL-tryptophan. By detailing the synthesis, biological activities, and analytical methodologies for the well-studied tryptophan analogue, we aim to equip researchers with a foundational framework to inform future investigations into its homotryptophan counterpart.

This compound: The Current Landscape

This compound is a chemical entity identified by the CAS Number 205813-00-9.[1] It is the N-acetylated derivative of D,L-homotryptophan, an amino acid homologue of tryptophan with an additional methylene group in its side chain.

Chemical and Physical Properties

A summary of the known properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 205813-00-9 | [1] |

| Molecular Formula | C14H16N2O3 | [1] |

| Molecular Weight | 260.29 g/mol | [1] |

| IUPAC Name | 2-acetamido-4-(1H-indol-3-yl)butanoic acid | [1] |

| Synonyms | 1H-Indole-3-butanoic acid, α-(acetylamino)- | [1] |

Table 1: Physicochemical Properties of this compound

Beyond these basic identifiers, there is a notable absence of published data regarding the discovery, specific synthesis routes, and biological activity of this compound.

N-Acetyl-DL-tryptophan: A Well-Characterized Analogue as a Scientific Surrogate

Given the dearth of information on this compound, a detailed examination of its closest structural analogue, N-Acetyl-DL-tryptophan, is instructive. This compound has been the subject of considerable research, and its properties may offer predictive insights into the behavior of its homologue.

Synthesis of N-Acetyl-DL-tryptophan

The synthesis of N-Acetyl-DL-tryptophan is well-documented, with several established protocols. A common method involves the acetylation of DL-tryptophan using acetic anhydride.

Experimental Protocol: Acetylation of DL-Tryptophan

Objective: To synthesize N-Acetyl-DL-tryptophan from DL-tryptophan.

Materials:

-

DL-Tryptophan

-

Acetic Anhydride

-

Sodium Hydroxide (NaOH) solution

-

Hydrochloric Acid (HCl)

-

Ice bath

-

Magnetic stirrer and stir bar

-

pH meter

-

Filtration apparatus (e.g., Buchner funnel)

-

Drying oven

Procedure:

-

Dissolve DL-tryptophan in an aqueous solution of sodium hydroxide.

-

Cool the solution in an ice bath with continuous stirring.

-

Slowly add acetic anhydride to the cooled solution. The pH of the reaction mixture should be monitored and maintained in the alkaline range (e.g., pH 8.0-9.0) by the dropwise addition of NaOH solution.

-

After the addition of acetic anhydride is complete, continue stirring the reaction mixture in the ice bath for a specified period (e.g., 1-2 hours) to ensure the completion of the acetylation reaction.

-

Acidify the reaction mixture to a low pH (e.g., pH 2.0) by the slow addition of hydrochloric acid. This will precipitate the N-Acetyl-DL-tryptophan.

-

Collect the white precipitate by filtration.

-

Wash the precipitate with cold water to remove any remaining impurities.

-

Dry the purified N-Acetyl-DL-tryptophan in a drying oven at a suitable temperature.

A patent describes a cascade reaction method for preparing N-acetyl-DL-tryptophan starting from indole methylene hydantoin, involving hydrogenation, hydrolysis, and acetylation, with a reported yield of about 80%.[2] Another patented method details an improved process for the preparation of N-acetyl-DL-tryptophan from L-tryptophan and acetic anhydride in an aqueous alkali metal hydroxide solution.[3]

Diagram: Generalized Synthesis Pathway of N-Acetyl-DL-tryptophan

Caption: Generalized workflow for the synthesis of N-Acetyl-DL-tryptophan.

Biological Activity of N-Acetyl-tryptophan Enantiomers

Research has primarily focused on the separate enantiomers, N-Acetyl-L-tryptophan (L-NAT) and N-Acetyl-D-tryptophan (D-NAT), revealing distinct biological activities.

N-Acetyl-L-tryptophan (L-NAT):

-

Neuroprotection: L-NAT has demonstrated significant neuroprotective effects in models of neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS).[4] It has been shown to rescue neuronal cell death.[4]

-

Mechanism of Action: The neuroprotective effects of L-NAT are attributed to its role as an inhibitor of mitochondrial cytochrome c release.[4] It also functions as an antagonist of the neurokinin-1 receptor (NK-1R), which is implicated in neuroinflammation.[4]

-

Anti-inflammatory Properties: L-NAT can inhibit the secretion of pro-inflammatory molecules like Substance P and IL-1β.[4]

N-Acetyl-D-tryptophan (D-NAT):

-

In contrast to the L-enantiomer, D-NAT has been shown to have no protective effect in neuronal cell death models of ALS, highlighting the stereospecificity of the biological activity.[4]

The racemic mixture, N-Acetyl-DL-tryptophan, has also been shown to be neuroprotective in models of ALS.[4]

Analytical Characterization of N-Acetyl-DL-tryptophan

The analysis of N-Acetyl-DL-tryptophan is crucial for quality control and research purposes. High-performance liquid chromatography (HPLC) is a commonly employed technique.

Analytical Method: HPLC for N-Acetyl-DL-tryptophan

-

Technique: Reversed-phase HPLC is often used for the separation and quantification of N-Acetyl-DL-tryptophan.[5][6]

-

Stationary Phase: A C18 column is a typical choice for the stationary phase.[5][7]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile) is used as the mobile phase.

-

Detection: UV detection at a wavelength of 280 nm is suitable due to the indole moiety of the tryptophan structure.[6]

-

Internal Standard: For quantitative analysis, an internal standard such as N-formyl-DL-tryptophan can be used.[6]

Mass spectrometry (MS) coupled with HPLC (LC-MS) can be used for the identification of N-Acetyl-DL-tryptophan and its degradation products.[5]

N-Acetylation of Amino Acids: A General Overview

N-acetylation is a widespread biochemical reaction involving the transfer of an acetyl group to the nitrogen atom of an amino group. This post-translational modification plays a critical role in regulating protein function, stability, and localization.[8] The acetyl group is derived from acetyl-coenzyme A, and the reaction is catalyzed by N-acetyltransferases.[9] The N-acetylation of amino acids can also occur as part of metabolic processes.[10] The presence of N-acetylated amino acids in biological systems has been known for a long time, and they can serve as biomarkers for certain metabolic diseases.[11][10]

Homotryptophan and its Derivatives: Exploring the Homologue

Homotryptophan contains an additional methylene group in its side chain compared to tryptophan. A synthesis of dl-homotryptophan was reported in 1948.[12] The synthesis of derivatives of homotryptophan has also been explored in the literature.[13] While specific biological activities of this compound are not documented, research on other tryptophan analogues has shown that modifications to the tryptophan structure can lead to compounds with potential antitumor or other biological activities.[14][15][16]

Future Directions and Postulations

The lack of specific data on this compound presents an opportunity for novel research. Based on the available information for related compounds, several hypotheses can be formulated:

-

Synthesis: It is plausible that this compound can be synthesized by the acetylation of D,L-homotryptophan using a method analogous to that for N-Acetyl-DL-tryptophan. The starting material, D,L-homotryptophan, can be synthesized according to published methods.

-

Biological Activity: The biological activity of this compound and its individual enantiomers remains to be determined. Given the neuroprotective effects of L-NAT, it would be of significant interest to investigate whether N-Acetyl-L-homotryptophan exhibits similar or enhanced properties. The additional methylene group in the side chain could influence its binding to biological targets such as the NK-1R.

-